2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile

Catalog No.
S6756797
CAS No.
2640862-18-4
M.F
C18H16N6
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimid...

CAS Number

2640862-18-4

Product Name

2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile

IUPAC Name

2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile

Molecular Formula

C18H16N6

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C18H16N6/c19-12-15-5-9-21-18(22-15)24-10-6-13(7-11-24)16-4-3-14-2-1-8-20-17(14)23-16/h1-5,8-9,13H,6-7,10-11H2

InChI Key

HPKGCTLWIRCGEW-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C4=NC=CC(=N4)C#N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C4=NC=CC(=N4)C#N

The compound 2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile is a heterocyclic organic molecule characterized by a pyrimidine core substituted with a piperidine and a naphthyridine moiety. Its molecular formula is C15H17N5C_{15}H_{17}N_5, and it has a molecular weight of approximately 269.33 g/mol. The structure features a carbonitrile group at the pyrimidine's 4-position, which is known to enhance biological activity by participating in various chemical interactions.

Typical of pyrimidines and related heterocycles. These include:

  • Nucleophilic substitution: The carbonitrile group can be replaced by nucleophiles under appropriate conditions.
  • Reduction reactions: The carbonitrile can be reduced to an amine or aldehyde.
  • Cyclization reactions: The compound may participate in cyclization to form more complex structures.

These reactions are relevant for synthetic chemistry and medicinal chemistry applications.

2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile exhibits notable biological activities, particularly as an inhibitor of certain enzymes and receptors. Its structural components suggest potential activity against targets involved in cancer and neurological disorders. For instance, compounds with similar structures have been investigated for their ability to inhibit kinases and other proteins implicated in disease pathways.

The synthesis of 2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile can be achieved through several methods:

  • Multi-step synthesis: Starting from readily available precursors such as 1,8-naphthyridine, piperidine derivatives, and pyrimidine intermediates, the final compound can be constructed through a series of coupling and functionalization reactions.
  • One-pot synthesis: Recent advancements allow for the one-pot synthesis of similar compounds using microwave-assisted techniques or solvent-free conditions to enhance yield and reduce reaction times.

This compound has potential applications in medicinal chemistry due to its biological activity. It could serve as a lead compound for drug development targeting specific diseases, particularly in oncology and neurology. Additionally, its derivatives might be explored for use in agrochemicals or as biochemical probes in research settings.

Interaction studies involving 2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile typically focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Surface plasmon resonance: To measure real-time binding kinetics.
  • Isothermal titration calorimetry: To determine thermodynamic parameters of binding.
  • Molecular docking studies: To predict how the compound interacts with target proteins at the molecular level.

Such studies are crucial for understanding the mechanism of action and optimizing the pharmacological profile of the compound.

Several compounds share structural similarities with 2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(Piperidin-4-yl)-1,8-naphthyridineC13H15N3C_{13}H_{15}N_3Lacks carbonitrile group; potential kinase inhibitor
2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidineC16H20Cl2N6C_{16}H_{20}Cl_2N_6Contains chlorine substituents; known for anticancer activity
2,5-Dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acidC14H17N3O2SC_{14}H_{17}N_3O_2SFeatures thieno group; explored for anti-inflammatory properties

Uniqueness

The uniqueness of 2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile lies in its specific combination of a carbonitrile group with a piperidine and naphthyridine structure, which may confer distinct biological activities not present in its analogs. This structural arrangement could lead to unique interactions with biological targets, making it an interesting candidate for further research in drug development.

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Exact Mass

316.14364454 g/mol

Monoisotopic Mass

316.14364454 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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